molecular formula C19H21ClN2O4 B2708840 (2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride CAS No. 2460740-28-5

(2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride

Cat. No.: B2708840
CAS No.: 2460740-28-5
M. Wt: 376.84
InChI Key: STRWBJXRVZOMPN-SQGKJIAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the formation of the butanoic acid backbone through a series of condensation reactions. The final product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the synthesis, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde derivative, while reduction typically yields the free amine .

Scientific Research Applications

(2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the Fmoc group is removed, the free amino group can participate in various biochemical reactions, such as forming peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride lies in its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for precise control during synthesis and makes it a valuable tool in peptide chemistry .

Properties

IUPAC Name

(2R,3R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4.ClH/c1-11(20)17(18(22)23)21-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10,20H2,1H3,(H,21,24)(H,22,23);1H/t11-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRWBJXRVZOMPN-SQGKJIAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.